molecular formula C15H26O B083016 Cyclopentadec-4-en-1-one CAS No. 14595-54-1

Cyclopentadec-4-en-1-one

Cat. No.: B083016
CAS No.: 14595-54-1
M. Wt: 222.37 g/mol
InChI Key: JIYIHILAGIZIMD-CLFYSBASSA-N
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Description

Cyclopentadec-4-en-1-one is an organic compound with the molecular formula C15H26O. It is a cyclic ketone characterized by a fifteen-membered ring with a double bond at the fourth position. This compound is known for its musk-like odor and is often used in the fragrance industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclopentadec-4-en-1-one can be synthesized through various methods. One common approach involves the cyclization of long-chain aliphatic compounds. For instance, the cyclization of 15-hydroxypentadecanoic acid or 15-halopentadecanoic acid can yield this compound . Another method involves the reduction of 12-oxocyclopentadecanolide using electrochemical processes .

Industrial Production Methods: In industrial settings, this compound is often produced through the cyclization of long-chain aliphatic acids under controlled conditions. The process typically involves the use of catalysts and specific reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: Cyclopentadec-4-en-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Cyclopentadec-4-en-1-one has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: This compound is widely used in the fragrance industry due to its musk-like odor

Mechanism of Action

The mechanism of action of cyclopentadec-4-en-1-one involves its interaction with specific molecular targets. The compound can modulate various biochemical pathways, particularly those involving enzyme activity. For instance, it can inhibit certain enzymes, leading to altered metabolic processes. The exact molecular targets and pathways are still under investigation, but its effects on cellular signaling and metabolism are of significant interest .

Comparison with Similar Compounds

Cyclopentadec-4-en-1-one is a fascinating compound with diverse applications and unique chemical properties

Properties

IUPAC Name

(4Z)-cyclopentadec-4-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26O/c16-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-15/h7,9H,1-6,8,10-14H2/b9-7-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIYIHILAGIZIMD-CLFYSBASSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCCCC(=O)CCC=CCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCCCCC(=O)CC/C=C\CCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0051730
Record name (4Z)-Cyclopentadec-4-en-1-one
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14595-54-1, 35720-57-1
Record name Exaltenone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14595-54-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Cyclopentadecen-1-one, (4Z)-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclopentadec-4-en-1-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035720571
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Cyclopentadecen-1-one, (4Z)-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name (4Z)-Cyclopentadec-4-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0051730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (4Z)-4-CYCLOPENTADECEN-1-ONE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.158.799
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name Cyclopentadec-4-en-1-one
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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